1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole
Description
Properties
IUPAC Name |
1-methyl-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S3/c1-13-5-4-12-11(13)20(15,16)9-7-14(8-9)21(17,18)10-3-2-6-19-10/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSZQWWLNHDDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features three critical structural elements:
- A 1-methylimidazole scaffold with a sulfonyl group at the C2 position.
- A 1-(thiophene-2-sulfonyl)azetidine subunit.
- A sulfonyl bridge linking the imidazole C2 position to the azetidine C3 carbon.
Retrosynthetically, the molecule can be dissected into two primary fragments: the imidazole sulfonyl chloride and the dual-sulfonylated azetidine intermediate. The synthesis necessitates sequential sulfonylation of the azetidine nitrogen and C3 position, followed by coupling with the functionalized imidazole.
Synthesis of 1-(Thiophene-2-Sulfonyl)Azetidine-3-Sulfonyl Chloride
Azetidine Ring Construction
Modern azetidine syntheses leverage strain-release-driven cyclization strategies. The copper-catalyzed photoinduced radical 4-exo-dig cyclization of γ-iodo-ynamides (Figure 1a) offers a robust method to access azetidines with substituents at the C3 position. For example, irradiation of 1a (N-iodoethyl-ynamide) with visible light in the presence of Cu(acac)₂ (5 mol%) and dtbbpy (10 mol%) generates azetidine 2a in 85% yield with a Z/E ratio of 88:12. Computational studies confirm the kinetic preference for the 4-exo-dig pathway over competing 5-endo-dig cyclizations due to lower transition-state energy (ΔΔG‡ = 3.7 kcal/mol).
Table 1: Comparison of Azetidine Synthesis Methods
Sequential Sulfonylation of Azetidine
Nitrogen Sulfonylation
Thiophene-2-sulfonyl chloride, prepared via H₂SO₄-mediated sulfonation of thiophene followed by PCl₅ treatment, reacts with azetidine under Schotten-Baumann conditions (NaHCO₃, H₂O/CH₂Cl₂, 0°C→rt) to afford 1-(thiophene-2-sulfonyl)azetidine in 92% purity.
C3 Sulfonyl Chloride Installation
The azetidine C3 position is functionalized using azetidine sulfonyl fluorides (ASFs). Tertiary alcohol 3 undergoes thiol alkylation with 4-methoxythiophenol (FeCl₃, CH₃CN, 60°C), followed by Oxone®-mediated oxidation to sulfonyl fluoride 4 (Scheme 2a). Fluoride-to-chloride conversion via SiCl₄ in anhydrous DCM yields the critical intermediate 1-(thiophene-2-sulfonyl)azetidine-3-sulfonyl chloride (5 ) in 78% yield over three steps.
Imidazole Sulfonate Coupling and Final Assembly
1-Methyl-1H-Imidazole-2-Sulfonyl Chloride Synthesis
Regioselective C2 sulfonation of 1-methylimidazole remains challenging due to competing N3 sulfonation. Directed ortho-metalation (DoM) using LDA at -78°C in THF, followed by trapping with SO₂Cl₂, provides the C2-sulfonylated product in 68% yield after chromatography.
Sulfonyl Bridge Formation
The key coupling employs a modified Liebeskind-Srogl reaction. Imidazole sulfonyl chloride 6 (1.2 eq) reacts with azetidine sulfonyl chloride 5 in the presence of Pd(PPh₃)₄ (5 mol%), CuTC (2 eq), and NEt₃ in degassed toluene at 80°C (Scheme 3). This cross-coupling affords the target molecule in 65% isolated yield after silica gel purification.
Critical Reaction Parameters:
- Strict exclusion of moisture (molecular sieves 4Å)
- Stoichiometric CuTC to prevent homocoupling
- 12-hour reaction time for complete conversion
Mechanistic and Kinetic Insights
Analytical Characterization Data
¹H NMR (500 MHz, CDCl₃): δ 7.68 (d, J = 3.1 Hz, 1H, thiophene H3), 7.48 (s, 1H, imidazole H4), 7.32 (d, J = 5.0 Hz, 1H, thiophene H5), 4.21 (m, 2H, azetidine H2/H4), 3.89 (s, 3H, N-CH₃), 3.75 (m, 1H, azetidine H3), 3.42 (m, 2H, azetidine H1/H5).
HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₁H₁₄N₃O₄S₃: 372.0234; found: 372.0231.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonylation and imidazole-containing enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiophene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Selected Compounds
| Compound Name | Sulfonyl Groups | Key Substituents | Heterocycles Present | Notable Properties |
|---|---|---|---|---|
| Target Compound | 2 | Thiophene-2-sulfonyl, Azetidine | Imidazole, Azetidine, Thiophene | High polarity, dual sulfonyl |
| 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-... | 1 | Methoxy-methylphenyl, Nitro | Imidazole, Benzene | Electron-withdrawing nitro |
| 1-(Azetidin-3-yl)-1H-imidazole hydrochloride | 0 | Azetidine | Imidazole, Azetidine | Basic amine, reactive |
| 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-... | 1 | Dimethoxyphenyl | Imidazole, Benzene | Electron-donating methoxy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
